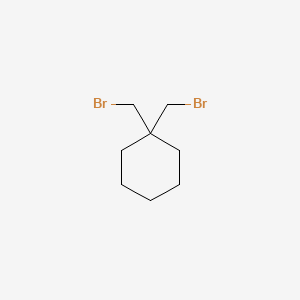

1,1-Bis(bromomethyl)cyclohexane

Beschreibung

Significance of Vicinal and Geminal Dihalomethyl Systems in Synthetic Chemistry

Halogenated organic compounds are fundamental intermediates in synthetic chemistry. Dihaloalkanes are broadly classified into two types: vicinal, with halogens on adjacent carbons, and geminal, with both halogens on the same carbon. While vicinal dihalides are commonly formed from the halogenation of alkenes, geminal dihalides are typically synthesized from ketones or through other specialized methods.

The importance of geminal difunctionalized compounds is vast. They are recognized as key reactive intermediates and valuable building blocks for creating high-value organic molecules. For instance, geminal diols, the hydrated form of ketones and aldehydes, are crucial transients in various chemical and atmospheric processes. Similarly, geminal α-difunctionalized ketones are featured in numerous bioactive molecules.

Geminal dihaloalkanes, in particular, serve as precursors to a wide array of structures. They are instrumental in the formation of cyclopropane (B1198618) rings through Simmons-Smith-type reactions and can be used to generate carbenes. The development of improved synthetic procedures for gem-diiodoalkanes has enhanced their utility by allowing for better functional group tolerance and scalability. The ambiphilic nature of the carbon center in geminal halodiborylalkanes, which bear both a halogen and two boryl groups, further showcases the diverse reactivity and potential for programmable functionalization offered by geminally substituted systems. Their ability to undergo sequential reactions at the same carbon center makes them powerful tools for constructing sterically hindered quaternary centers and complex spirocyclic systems.

Overview of 1,1-Bis(bromomethyl)cyclohexane as a Versatile Synthetic Intermediate

This compound is a colorless to light-yellow liquid with the molecular formula C₈H₁₄Br₂. chemsynthesis.com The two primary bromine atoms are excellent leaving groups, making the compound a highly reactive bifunctional alkylating agent. This dual reactivity allows it to participate in a variety of nucleophilic substitution reactions, enabling the formation of two new covalent bonds.

This property makes it an ideal precursor for the synthesis of spirocycles, which are compounds containing two rings connected by a single common atom. The cyclohexane (B81311) ring acts as a rigid anchor, and the two bromomethyl groups can react with a single dinucleophile or in a stepwise manner to build a new ring system around the quaternary spiro-carbon. This strategy is a key method for creating spiro[cyclohexane] derivatives, which are important structural motifs in medicinal chemistry and materials science. The synthesis of spiro-heterocyclic steroids and other complex spiro compounds often relies on building blocks with such geminal reactivity.

Below are some of the key properties of this compound:

| Property | Value |

| CAS Number | 21623-88-1 |

| Molecular Formula | C₈H₁₄Br₂ |

| Molecular Weight | 270.01 g/mol chemsynthesis.com |

| Appearance | Colorless to light-yellow liquid |

| Boiling Point | ~110-112 °C at 0.5 mmHg |

| Density | ~1.56 g/cm³ |

Note: Physical properties can vary slightly depending on the source and purity.

Historical Context and Evolution of Research on Cyclohexane-Derived Bis(halomethyl) Compounds

The development of synthetic methods for bis(halomethyl) compounds is rooted in the broader history of halomethylation reactions. One of the earliest related reactions, chloromethylation, was first described in 1898. thieme-connect.de However, it was the work of Gustave Louis Blanc in 1923 that demonstrated the wide scope of haloalkylation, establishing it as a fundamental tool in organic synthesis. thieme-connect.de Early methods often involved the use of formaldehyde (B43269) and hydrogen chloride with a catalyst like zinc chloride to introduce a single chloromethyl group onto an aromatic ring. thieme-connect.de

The synthesis of bis(halomethyl) compounds, particularly those with a geminal arrangement, presented greater challenges. Early approaches often relied on radical halogenation of dimethyl precursors. orgsyn.org For instance, the synthesis of 1,4-bis(bromomethyl)cyclohexane (B1273579) can be achieved through the radical bromination of 1,4-dimethylcyclohexane. However, these radical reactions could suffer from a lack of selectivity and the formation of multiple byproducts. orgsyn.org Other traditional methods included multi-step syntheses starting from diols or other precursors. orgsyn.org

A significant advancement in the synthesis of related compounds was the development of dedicated halomethylating agents like bis-chloromethyl ether, for which a dependable synthesis was patented in 1955. google.com The evolution of synthetic chemistry in the latter half of the 20th century brought more refined methods. The discovery and development of phase-transfer catalysis provided a much simpler and more efficient way to generate dihalocarbenes from haloforms, which are key intermediates for producing gem-dihalocyclopropanes. researchgate.net More recently, methods involving the direct alkylation of dihalomethanes have been optimized to improve yields and functional group tolerance for the synthesis of gem-dihaloalkanes. organic-chemistry.org This progression from harsh radical reactions and complex multi-step routes to more controlled and versatile modern methods has greatly expanded the accessibility and utility of cyclohexane-derived bis(halomethyl) compounds like this compound in advanced synthesis.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-bis(bromomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2/c9-6-8(7-10)4-2-1-3-5-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHGQDGEAXAEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90311475 | |

| Record name | 1,1-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21623-88-1 | |

| Record name | NSC243648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90311475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-bis(bromomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Bis Bromomethyl Cyclohexane

Direct Bromination Approaches

Direct bromination methods involve the substitution of hydrogen atoms with bromine on a pre-existing cyclohexane (B81311) scaffold. These reactions typically proceed via a free-radical mechanism.

Free Radical Bromination Protocols

Free-radical bromination is a classic method for the halogenation of alkanes and cycloalkanes. The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂), often facilitated by UV light or heat, to generate bromine radicals (Br•). These radicals then abstract hydrogen atoms from the hydrocarbon substrate, creating a carbon-centered radical. This radical subsequently reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, thus propagating the chain reaction. acs.org

The general mechanism for the free-radical bromination of an alkane (R-H) is as follows:

Initiation: Br₂ → 2 Br•

Propagation:

R-H + Br• → R• + HBr

R• + Br₂ → R-Br + Br•

Termination:

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

For the synthesis of 1,1-Bis(bromomethyl)cyclohexane, a suitable precursor would be 1,1-dimethylcyclohexane. The reaction would involve the sequential substitution of hydrogen atoms on the two methyl groups.

Selective Bromination Strategies on Cyclohexane Scaffolds

The selectivity of free-radical bromination is a key consideration. Bromination is known to be more selective than chlorination, with a preference for abstracting hydrogens from carbons that form more stable radicals. orgsyn.org The order of radical stability is tertiary > secondary > primary. In the case of 1,1-dimethylcyclohexane, the hydrogens on the methyl groups are primary. While bromination can occur on the cyclohexane ring itself (at secondary positions), reaction conditions can be optimized to favor substitution on the methyl groups.

N-Bromosuccinimide (NBS) is a common reagent used for selective bromination, particularly at allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.com It provides a low, constant concentration of Br₂, which can help to suppress side reactions. masterorganicchemistry.com For the bromination of the methyl groups of 1,1-dimethylcyclohexane, NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under irradiation would be a standard approach. wikipedia.org

Influence of Reaction Conditions on Isomer Selectivity

In the context of synthesizing this compound from 1,1-dimethylcyclohexane, the primary concern regarding isomer selectivity is achieving dibromination on the methyl groups rather than monobromination or bromination on the cyclohexane ring. The use of an excess of the brominating agent and prolonged reaction times under radical-promoting conditions would be necessary to drive the reaction towards the desired dibrominated product. The gem-dimethyl substitution pattern of the precursor simplifies isomer considerations relative to, for example, 1,2- or 1,4-dimethylcyclohexane, where cis/trans isomers of the starting material and multiple ring positions for bromination would complicate the product mixture. bris.ac.uk

Functional Group Transformations to Yield this compound

An alternative and often more controlled route to this compound involves the conversion of a precursor that already contains the desired carbon skeleton with appropriate functional groups, such as hydroxyl groups.

Conversion from Diols (e.g., 1,1-Cyclohexanedimethanol (B1582361) via PBr₃)

A highly effective method for synthesizing this compound is the reaction of 1,1-cyclohexanedimethanol with phosphorus tribromide (PBr₃). masterorganicchemistry.com This reaction is a standard procedure for converting primary and secondary alcohols to the corresponding alkyl bromides. The reaction generally proceeds with high yield and is often preferred over the use of hydrobromic acid as it tends to result in fewer rearrangement byproducts. masterorganicchemistry.com

The mechanism involves the reaction of the alcohol with PBr₃ to form a phosphite (B83602) ester intermediate. The bromide ion, a good nucleophile, then displaces the activated hydroxyl group via an Sₙ2 mechanism. For a diol like 1,1-cyclohexanedimethanol, this process occurs at both hydroxyl groups.

A typical experimental procedure would involve treating 1,1-cyclohexanedimethanol with PBr₃, often in a suitable solvent and sometimes with gentle heating to ensure the reaction goes to completion.

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1,1-Cyclohexanedimethanol | Phosphorus Tribromide (PBr₃) | Not specified | Not specified | This compound | High | masterorganicchemistry.com |

Other Precursor Derivatizations

While the conversion from 1,1-cyclohexanedimethanol is a primary route, other functional group transformations could theoretically be employed. For instance, the corresponding dimesylate or ditosylate of 1,1-cyclohexanedimethanol could be synthesized and subsequently displaced by bromide ions using a source such as lithium bromide or sodium bromide in an appropriate solvent like acetone. This two-step approach offers an alternative where direct bromination with PBr₃ might be problematic due to other functional groups in a more complex molecule, though for the synthesis of the parent this compound, the direct conversion of the diol is generally more efficient.

Optimization of Synthetic Routes

3 (HOCH₂)₂C₆H₁₀ + 2 PBr₃ → 3 (BrCH₂)₂C₆H₁₀ + 2 H₃PO₃

While this reaction is straightforward in principle, its practical application requires careful optimization to maximize the yield of the desired dibromide, minimize the formation of unwanted byproducts, and ensure the process is scalable and reproducible.

Yield Enhancement Strategies

Several factors can be manipulated to enhance the yield of this compound. These strategies primarily revolve around optimizing reaction conditions and reagent stoichiometry.

One of the key parameters is the molar ratio of the reactants. Using a slight excess of phosphorus tribromide can help to ensure the complete conversion of the diol. However, a large excess should be avoided as it can lead to the formation of more byproducts and complicates the purification process. A common approach is to use approximately 0.33 to 0.40 equivalents of PBr₃ for each hydroxyl group, which translates to 0.66 to 0.80 equivalents for the diol. rsc.org

Temperature control is another critical factor. The initial reaction of the alcohol with PBr₃ is often exothermic and is typically carried out at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. google.com Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to drive the reaction to completion.

The order of addition of reagents can also impact the yield. Adding the alcohol dropwise to a solution of PBr₃ can sometimes be advantageous. google.com This method, known as inverse addition, maintains a high concentration of the brominating agent throughout the reaction, which can favor the formation of the desired product.

| Strategy | Parameter | Recommended Conditions | Rationale |

| Stoichiometry | PBr₃ to Diol Ratio | ~0.7:1 | Ensures complete conversion of the diol while minimizing excess reagent. |

| Temperature Control | Initial Addition | 0 °C | Manages the exothermic nature of the reaction and reduces side reactions. google.com |

| Reaction Progression | Room temperature or gentle heating | Drives the reaction to completion. | |

| Reagent Addition | Method | Inverse addition (diol to PBr₃) | Maintains a high concentration of the brominating agent. google.com |

| Workup | Post-treatment | Addition of concentrated HBr | Converts organophosphorus byproducts to the desired product. rsc.org |

Control of Byproduct Formation

The primary byproducts in the synthesis of this compound from 1,1-cyclohexanedimethanol using PBr₃ are organophosphorus compounds. These arise from the incomplete reaction of the phosphite ester intermediates. The main phosphorus-containing byproducts are phosphorous acid (H₃PO₃), and partially substituted phosphite esters such as dibromophosphite ((RO)PBr₂) and monobromophosphite ((RO)₂PBr). rsc.org

The formation of these byproducts can be minimized by carefully controlling the reaction stoichiometry and ensuring the reaction goes to completion. As mentioned previously, using a slight excess of PBr₃ and allowing for sufficient reaction time are key strategies. rsc.orggoogle.com

Another potential byproduct is the monobrominated intermediate, 1-(bromomethyl)-1-(hydroxymethyl)cyclohexane. The formation of this species can be significant if the reaction is not allowed to proceed to completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help to determine the optimal reaction time to maximize the formation of the desired dibromide.

In some cases, rearrangement or elimination reactions can occur, although these are less common with primary alcohols and the use of PBr₃, which generally avoids carbocation formation. epo.org

| Byproduct | Formation Pathway | Mitigation Strategy |

| Organophosphorus Compounds | Incomplete reaction of phosphite esters. rsc.org | Use of slight excess of PBr₃, sufficient reaction time, and post-treatment with HBr. rsc.orggoogle.com |

| 1-(bromomethyl)-1-(hydroxymethyl)cyclohexane | Incomplete bromination of the diol. | Ensure complete reaction by monitoring progress (TLC, GC) and allowing adequate reaction time. |

| Rearrangement/Elimination Products | Carbocation formation (less common with PBr₃). epo.org | Use of PBr₃ which favors an Sₙ2 mechanism. |

Scalability Considerations in Laboratory Synthesis

Scaling up the synthesis of this compound from the milligram to the multigram or kilogram scale in a laboratory setting introduces several challenges that need to be addressed to ensure safety, efficiency, and reproducibility.

Heat Management: The reaction between alcohols and PBr₃ is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature, potentially causing uncontrolled side reactions and the formation of hazardous byproducts. It is crucial to have an efficient cooling system, such as an ice bath or a cryostat, and to control the rate of addition of the reagents to manage the heat generated.

Reagent Handling and Addition: Phosphorus tribromide is a corrosive and moisture-sensitive liquid that fumes in air, releasing toxic hydrogen bromide gas. rsc.org Handling larger quantities requires appropriate personal protective equipment (PPE) and a well-ventilated fume hood. The dropwise addition of either the diol or PBr₃ becomes more critical at a larger scale to maintain control over the reaction temperature.

Mixing: Efficient stirring is essential to ensure homogeneity and effective heat transfer throughout the reaction mixture. As the reaction volume increases, the efficiency of standard magnetic stir bars may become insufficient. Mechanical overhead stirrers are often necessary for larger scale reactions to ensure proper mixing.

Workup and Purification: The workup of a larger scale reaction involves handling larger volumes of aqueous and organic layers, which can be cumbersome. The separation of layers in large separatory funnels needs to be done carefully. Purification by distillation at a larger scale requires appropriate distillation apparatus and careful control of the vacuum and temperature to avoid decomposition of the product. It is important to be aware that the byproduct phosphorous acid can decompose at temperatures above 160 °C to produce phosphine (B1218219), which is pyrophoric and can cause explosions. orgsyn.org

| Consideration | Challenge on a Larger Scale | Mitigation Strategy |

| Heat Management | Decreased surface-area-to-volume ratio, leading to potential thermal runaway. | Efficient cooling system (ice bath, cryostat), controlled rate of reagent addition. |

| Reagent Handling | Increased risk associated with handling larger quantities of corrosive and toxic PBr₃. rsc.org | Use of appropriate PPE, fume hood, and careful, controlled addition. |

| Mixing | Inefficient mixing with standard magnetic stirrers. | Use of a mechanical overhead stirrer. |

| Workup and Purification | Handling large volumes of liquids; potential for decomposition during distillation. | Use of appropriate large-scale glassware; careful temperature control during distillation to avoid decomposition of phosphorous acid byproduct. orgsyn.org |

Reaction Chemistry and Mechanistic Investigations of 1,1 Bis Bromomethyl Cyclohexane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,1-bis(bromomethyl)cyclohexane involve the replacement of one or both bromine atoms by a nucleophile. The reactivity of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the inherent structural features of the cyclohexane (B81311) ring.

Reactivity Profiles of Bromomethyl Groups

The two bromomethyl groups in this compound are primary alkyl halides, which generally favor the SN2 mechanism for nucleophilic substitution. This mechanism involves a one-step process where the nucleophile attacks the carbon atom and displaces the bromide ion in a concerted fashion. The rate of an SN2 reaction is sensitive to steric hindrance. In the case of this compound, the cyclohexane ring and the adjacent bromomethyl group can sterically hinder the backside attack required for the SN2 mechanism.

However, the presence of two reactive sites on the same carbon atom opens up the possibility of sequential substitution reactions. The first substitution can be followed by a second, leading to a variety of disubstituted products. The relative rates of these two substitutions can be influenced by the nature of the nucleophile and the reaction conditions. For example, a recent study on the nucleophilic substitution of benzylic bromides with sodium azide, followed by a copper-catalyzed cycloaddition, demonstrated the feasibility of one-pot sequential reactions on similar bis-halomethylated structures. nih.gov

Intramolecular Cyclization Pathways via Nucleophilic Attack

When this compound reacts with a dinucleophile or a nucleophile that can undergo a subsequent intramolecular reaction, cyclization can occur. This process is a powerful tool for the synthesis of spirocyclic compounds, where two rings share a single carbon atom. The formation of these cyclic products is often favored due to the proximity of the reactive centers, a phenomenon known as the Thorpe-Ingold effect.

Intramolecular cyclization reactions are prevalent in various chemical systems. For instance, the attack of oxygen, nitrogen, sulfur, and selenium nucleophiles on haliranium and halirenium ions is a known method for cyclofunctionalization. biointerfaceresearch.com Similarly, the reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles proceeds through a seleniranium cation intermediate, which can be attacked at three different centers, leading to various cyclic and acyclic products. mdpi.com These examples highlight the diverse possibilities for intramolecular reactions that can be envisioned for this compound with appropriate nucleophiles.

Stereoelectronic Effects in Cyclohexane-Based Substitutions

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on reactivity, play a crucial role in the reactions of cyclohexane derivatives. wikipedia.org In SN2 reactions, the requirement for a backside attack dictates a specific geometry between the incoming nucleophile, the reacting carbon, and the leaving group. pharmacy180.com For cyclohexane systems, this often means that the leaving group must be in an axial position to allow for an unhindered approach of the nucleophile. chemistrysteps.com

The conformation of the cyclohexane ring is therefore critical. The ring can exist in various conformations, with the chair form being the most stable. In the chair conformation, substituents can occupy either axial or equatorial positions. The accessibility of the antibonding orbital (σ*) of the carbon-bromine bond, which is the target for the nucleophile in an SN2 reaction, is greater when the bromomethyl group is in an axial position. chemistrysteps.com This can lead to different reaction rates for conformers of this compound.

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where a hydrogen atom and a bromine atom are removed from adjacent carbon atoms to form an alkene. These reactions can proceed through either a one-step (E2) or a two-step (E1) mechanism. wikipedia.orgyoutube.com

Mechanistic Considerations of E1 and E2 Pathways in Cyclohexyl Systems

The E2 mechanism is a concerted process that requires a specific anti-periplanar arrangement of the hydrogen and the leaving group. wikipedia.org In cyclohexane systems, this translates to a requirement for both the hydrogen and the leaving group to be in axial positions. chemistrysteps.comlibretexts.org This stereochemical constraint can significantly influence the regioselectivity and stereoselectivity of the elimination reaction.

The E1 mechanism, on the other hand, proceeds through a carbocation intermediate. saskoer.ca The rate-determining step is the formation of the carbocation, which is then deprotonated by a base to form the alkene. saskoer.ca Because the carbocation is planar, there is no strict geometric requirement for the orientation of the hydrogen to be removed. saskoer.ca E1 reactions are favored for tertiary alkyl halides and in the presence of weak bases and polar protic solvents. libretexts.org For this compound, which is a primary alkyl halide, the E2 pathway is generally more likely, especially with a strong base.

Table 1: Comparison of E1 and E2 Elimination Mechanisms

| Feature | E1 Mechanism | E2 Mechanism |

| Number of Steps | Two | One |

| Rate Law | Unimolecular (rate = k[Alkyl Halide]) | Bimolecular (rate = k[Alkyl Halide][Base]) |

| Base Strength | Weak base required | Strong base favored |

| Leaving Group | Good leaving group required | Good leaving group required |

| Stereochemistry | No specific geometry required | Anti-periplanar geometry required |

| Intermediate | Carbocation | None (transition state) |

Regioselectivity and Stereoselectivity in Alkene Formation

Regioselectivity in elimination reactions refers to the preferential formation of one constitutional isomer of an alkene over another. masterorganicchemistry.com According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. youtube.com However, in sterically hindered cases or with bulky bases, the less substituted Hofmann product may be favored. wizeprep.com

Stereoselectivity refers to the preferential formation of one stereoisomer of an alkene over another (e.g., E vs. Z). masterorganicchemistry.com In E2 reactions, the anti-periplanar requirement often leads to a high degree of stereoselectivity. youtube.com For E1 reactions, the planar carbocation intermediate allows for rotation, which can lead to a mixture of stereoisomers, although the more stable trans (E) isomer usually predominates. youtube.com

For this compound, elimination of one equivalent of HBr would lead to the formation of (1-bromomethyl)vinylcyclohexane or 1-(bromomethylene)cyclohexane. The regioselectivity would depend on which proton is removed by the base. Subsequent elimination could lead to a diene. The specific products formed would be highly dependent on the reaction conditions and the stereochemical constraints of the cyclohexane ring.

Carbene-Mediated Transformations

The geminal dibromide structure of this compound makes it a suitable precursor for the formation of carbenes, which are highly reactive intermediates useful in various organic transformations.

Generation of Carbenes from Geminal Dibromides

Carbenes are neutral chemical species containing a carbon atom with two unshared valence electrons. Their generation from geminal dihalides, such as this compound, is a common strategy in organic synthesis. libretexts.orgresearchgate.net This transformation is typically achieved through an α-elimination reaction. researchgate.net In this process, a strong base abstracts a proton from the carbon atom bearing the two halogen atoms, leading to the formation of a carbanion. Subsequently, a halide ion is eliminated, resulting in the formation of a carbene. researchgate.netlibretexts.org

While the direct generation of a simple methylene (B1212753) carbene (CH₂) via α-elimination is not feasible, the use of haloforms like chloroform (B151607) (CHCl₃) or bromoform (B151600) (CHBr₃) in the presence of a strong base is a well-established method for producing dihalocarbenes. youtube.commasterorganicchemistry.com The general mechanism involves the deprotonation of the haloform to create a trihalomethanide anion, which then expels a halide ion to yield the corresponding dihalocarbene. libretexts.org

Another significant method for carbene generation involves the decomposition of diazo compounds, often facilitated by heat, light, or a metal catalyst. libretexts.org These reactions typically produce singlet carbenes, which are particularly useful in stereospecific synthetic reactions. youtube.com

Cyclopropanation Reactions for Spirocompound Formation (e.g., spiro[2.5]octane)

One of the most important applications of carbenes in organic synthesis is their reaction with alkenes to form cyclopropanes. libretexts.orglibretexts.org This process, known as cyclopropanation, is a powerful tool for constructing three-membered rings. The reaction of a carbene with an alkene is typically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. libretexts.orgmasterorganicchemistry.com

In the context of this compound, the generated carbene can undergo an intramolecular reaction to form a spirocyclic compound. Specifically, the carbene can react with the double bond of an alkene to form spiro[2.5]octane derivatives. The formation of such spiro compounds is a valuable transformation in organic synthesis, as these structural motifs are present in numerous biologically active molecules.

The Corey-Chaykovsky cyclopropanation is a related method that can be used to synthesize cyclopropanes. mdpi.com This reaction involves the use of dimethylsulfoxonium methylide, which reacts with an α,β-unsaturated ketone to yield the corresponding cyclopropane. mdpi.com While not a direct carbene reaction, it provides an alternative route to similar cyclic structures. The synthesis of bis-spiro cyclopropane skeletons has also been achieved through asymmetric [2+1] cyclopropanation reactions, highlighting the versatility of cyclopropanation in constructing complex molecular architectures. rsc.org

Radical Reactions and C-H Activation

The bromine atoms in this compound also allow for its participation in radical reactions. These reactions open up pathways for the formation of complex carbon skeletons.

Formation of Quaternary Carbon Centers via Radical Transposition

A notable application of radical chemistry involving alkyl bromides is the construction of all-carbon quaternary centers. A nickel-catalyzed reductive coupling has been developed for the synthesis of 1,1-difluoroalkenes containing these quaternary centers. nih.gov This method utilizes a Ni-H initiated remote functionalization of unactivated alkyl bromides. nih.gov The process involves a C-radical transposition, which is facilitated by a Ni-H chain-walking mechanism. nih.gov This allows for the functionalization at a sterically hindered tertiary position, leading to the selective formation of all-carbon quaternary centers. nih.gov

For instance, (bromomethyl)cyclohexane (B57075) has been successfully coupled with α-trifluoromethylstyrene at the tertiary position with good regioselectivity. nih.gov The proposed mechanism involves the generation of a tertiary C-radical, which then adds to the trifluoromethylalkene. nih.gov This is a rare example of C-radical transposition enabled by a nickel-hydride chain-walking process. nih.gov

Electron Transfer Mechanisms in Bromomethyl Reactivity

Electron transfer is a fundamental process that can initiate the reactivity of bromomethyl groups. In some reactions, a single-electron transfer (SET) can lead to the formation of radical ions. For example, it has been shown that the racemization of certain atropisomeric biaryls can be catalyzed by a single electron transfer, which significantly lowers the rotational barrier of the biaryl radical cation compared to the neutral molecule. researchgate.net

The reactivity of key intermediates in these processes, such as radical cations, can be investigated using computational methods like density functional theory (DFT). researchgate.net These studies help to elucidate the reaction pathways and the factors controlling selectivity. The transfer of electrons can be influenced by various factors, including the solvent, the presence of catalysts, and the electronic properties of the substrates involved. duke.edumdpi.com Understanding these electron transfer mechanisms is crucial for designing new and efficient synthetic methodologies.

Synthetic Applications and Derivatization Strategies of 1,1 Bis Bromomethyl Cyclohexane

Construction of Complex Molecular Architectures

The spatial orientation and reactivity of the two bromomethyl groups on the 1,1-bis(bromomethyl)cyclohexane core make it an ideal starting material for creating sterically demanding and topologically complex molecules.

This compound is an excellent precursor for the synthesis of spirocyclic compounds, where two rings share a single common atom. mdpi.com The geminal arrangement of the bromomethyl groups facilitates the formation of a new ring that is spiro-fused to the parent cyclohexane (B81311) ring. This is typically achieved by reacting the dibromide with a dinucleophile. For instance, reaction with bidentate nucleophiles such as malonic esters, β-keto esters, or 1,3-dithiols under basic conditions leads to a double nucleophilic substitution, effectively closing a new five- or six-membered ring at the C1 position of the cyclohexane.

This strategy provides access to a variety of carbocyclic and heterocyclic spiro-systems, which are prevalent motifs in natural products and medicinally relevant molecules. rsc.orgnih.gov The inherent three-dimensionality of spirocyclic frameworks is of significant interest in drug discovery for exploring new chemical space. nih.gov The synthesis of bis-spiro compounds, where the cyclohexane itself is part of a more complex spiro-system, can also be envisioned using this building block. figshare.com

Table 1: Synthetic Strategies for Spirocycle Formation

| Dinucleophile Example | Resulting Spiro-System | Ring Size of New Ring |

|---|---|---|

| Diethyl malonate | Spiro[5.2]octane derivative | 5-membered |

| 1,3-Propanedithiol | 1,5-Dithiaspiro[5.5]undecane | 6-membered |

Bridged polycyclic systems, which feature two rings sharing two or more non-adjacent atoms (bridgehead carbons), can be synthesized using this compound as a key structural element. libretexts.org The synthesis of these strained and structurally rigid molecules is a significant challenge in organic chemistry. nih.gov One plausible strategy involves a double intramolecular alkylation or a reaction with a pre-formed cyclic dinucleophile.

For example, the bromomethyl groups can be used to "strap" a new bridge across an existing ring system. By first converting the dibromide into a di-nucleophile (e.g., a di-thiol) and then reacting it with a cyclic di-electrophile, a bridged system is formed. Conversely, reacting this compound with a cyclic di-anion can forge a new bridged ring. These methods allow for the rapid and efficient construction of complex, three-dimensional polycyclic frameworks that are often found in natural products. beilstein-journals.orggla.ac.uk

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are of growing importance in materials science and medicinal chemistry. drughunter.comrsc.org this compound serves as a valuable "stiffening" unit in macrocyclization reactions. The cyclohexane ring provides a conformationally restricted spacer that pre-organizes the reactive bromomethyl groups, which can favor cyclization over undesired polymerization, especially under high-dilution conditions. acs.org

In a typical [1+1] macrocyclization, this compound is reacted with a long-chain dinucleophile, such as a polyethylene (B3416737) glycol diamine or dithiol. The reaction connects the two ends of the linear chain via the rigid cyclohexane-based linker to form a large ring. This approach allows for the synthesis of macrocycles with well-defined shapes and cavities, which is crucial for applications in host-guest chemistry and the development of peptide mimetics. researchgate.netxmu.edu.cn

Precursor for Advanced Functionalized Compounds

The high reactivity of the carbon-bromine bond makes this compound a versatile starting point for introducing a wide array of chemical functionalities through nucleophilic substitution reactions.

The conversion of this compound into its corresponding diol or diamine derivatives is a straightforward yet powerful transformation.

Polyols: Treatment of the dibromide with aqueous base (e.g., sodium hydroxide) or with a carboxylate salt (like sodium acetate) followed by hydrolysis yields 1,1-bis(hydroxymethyl)cyclohexane . This diol is a useful building block for polyesters and polyurethanes and can serve as a chiral ligand precursor.

Polyfunctional Amines: Reaction with excess ammonia (B1221849), primary amines, or secondary amines results in the formation of the corresponding primary, secondary, or tertiary diamines. For example, reaction with ammonia yields 1,1-bis(aminomethyl)cyclohexane . These diamines are valuable as ligands for metal catalysis, as monomers for polyamides, and as building blocks in the synthesis of complex nitrogen-containing heterocycles. acs.org

The utility of this compound extends to the synthesis of compounds bearing other important functional groups.

Carboxylic Acids: A two-step sequence can be employed to synthesize the corresponding dicarboxylic acid. First, a double nucleophilic substitution with sodium or potassium cyanide converts the dibromide into the dinitrile, 2,2'-(cyclohexane-1,1-diyl)diacetonitrile . Subsequent acid- or base-catalyzed hydrolysis of both nitrile groups affords (cyclohexane-1,1-diyl)diacetic acid .

Boronate Esters: Boronic acids and their esters are exceptionally useful intermediates in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of a bis(boronate ester) from this compound can be achieved via an organometallic intermediate. The dibromide can be converted into a di-Grignard reagent by reacting with magnesium metal. This intermediate is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by an acidic workup and esterification with a diol like pinacol (B44631) to yield the stable 1,1-bis((pinacolato)boraneylmethyl)cyclohexane . organic-chemistry.orggoogle.comresearchgate.net

Table 2: Derivatization Reactions of this compound

| Reagent(s) | Functional Group Introduced | Product Name |

|---|---|---|

| 1. NaCN; 2. H₃O⁺/heat | Carboxylic Acid | (Cyclohexane-1,1-diyl)diacetic acid |

| 1. Mg; 2. B(OR)₃; 3. Pinacol | Boronate Ester | 1,1-Bis((pinacolato)boraneylmethyl)cyclohexane |

| NaOH(aq) or NaOAc/H₂O | Alcohol (Polyol) | 1,1-Bis(hydroxymethyl)cyclohexane |

Applications in Polymer Chemistry

The bifunctional nature of this compound makes it a suitable candidate for applications in polymer science, where molecules with multiple reactive sites are essential for building complex macromolecular architectures.

As a di-bromo compound, this compound can act as a monomer in polycondensation reactions. When reacted with difunctional nucleophiles such as diamines, diols, or dithiols, it can form polymers containing the cyclohexane-1,1-diyl-bis(methylene) moiety in the backbone. For instance, reaction with a diamine would lead to the formation of a polyamine through nucleophilic substitution.

Furthermore, its two reactive sites make it an effective crosslinking agent. Crosslinking is a process that links polymer chains together, forming a three-dimensional network which enhances the mechanical, thermal, and chemical properties of the material. nih.govyoutube.com this compound can be introduced during polymerization or as a post-polymerization treatment to connect existing polymer chains that possess nucleophilic functional groups. researchgate.net The reaction involves the two bromomethyl groups forming covalent bonds with different polymer chains, creating a stable network structure. This is analogous to how other cycloaliphatic dibromo compounds, such as 1,3-dibromoadamantane, are used as crosslinkers to create nanoporous organic polymers. bohrium.comrsc.org

Table 1: Potential Polymerization Reactions Involving this compound

| Co-monomer/Polymer | Nucleophilic Group | Resulting Linkage | Polymer Type / Structure |

| H₂N-R-NH₂ (Diamine) | Amine (-NH₂) | C-N | Polyamine |

| HO-R-OH (Diol) | Hydroxyl (-OH) | C-O (Ether) | Polyether |

| HS-R-SH (Dithiol) | Thiol (-SH) | C-S (Thioether) | Polythioether |

| Polymer with -OH groups | Hydroxyl (-OH) | C-O (Ether) | Crosslinked Network |

| Polymer with -NH₂ groups | Amine (-NH₂) | C-N | Crosslinked Network |

The gem-dihalo substitution pattern is particularly influential. When this unit is incorporated into a polymer chain, it creates a spiro-center where the cyclohexane ring is perpendicular to the general direction of the polymer chain. This disrupts regular chain packing, potentially leading to amorphous materials with unique solubility characteristics. By controlling the concentration of this monomer during polymerization, chemists can tune the structural and physical properties of the resulting polymer, such as its rigidity, solubility, and thermal characteristics.

Development of Chiral Ligands and Catalysts

The rigid scaffold provided by the cyclohexane ring makes this compound an attractive starting material for the synthesis of chelating ligands, which are crucial in coordination chemistry and homogeneous catalysis.

Bidentate phosphine (B1218219) ligands are a cornerstone of catalysis, widely used in cross-coupling reactions, hydrogenations, and other transformations. beilstein-journals.orgnih.gov The synthesis of such ligands often involves the reaction of an organic dihalide with a metal phosphide. This compound is an ideal electrophilic precursor for creating C₂-symmetric bidentate phosphine ligands where the phosphorus atoms are separated by a three-carbon bridge, forming a six-membered chelate ring upon coordination to a metal center.

The synthesis typically involves the reaction of this compound with two equivalents of a metal phosphide, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), via a standard nucleophilic substitution (SN2) reaction. This yields 1,1-bis(diphenylphosphinomethyl)cyclohexane, a bidentate ligand with a well-defined and rigid cyclohexane backbone.

Table 2: Synthesis of a Bidentate Phosphine Ligand

| Reactant 1 | Reactant 2 | Product | Ligand Type |

| This compound | Lithium diphenylphosphide (LiPPh₂) | 1,1-Bis(diphenylphosphinomethyl)cyclohexane | Bidentate Phosphine (diphos) |

| This compound | Lithium dicyclohexylphosphide (LiPCy₂) | 1,1-Bis(dicyclohexylphosphinomethyl)cyclohexane | Bidentate Phosphine (diphos) |

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. mdpi.com Porous organic polymers (POPs) and metal-organic frameworks (MOFs) are widely used as solid supports for immobilizing homogeneous catalysts. uva.esnih.govnih.govmdpi.com this compound can serve as a crucial building block or crosslinker for creating such porous frameworks.

Through reactions like Friedel-Crafts alkylation with aromatic monomers (e.g., benzene, biphenyl), this compound can be used to construct a robust, three-dimensional porous organic polymer. rsc.org The resulting framework possesses a high surface area and a defined pore structure. These frameworks can then be functionalized to anchor catalytic species. For example, the framework itself can be built from monomers that have ligating sites, or the framework can be post-synthetically modified to introduce functional groups capable of coordinating to metal catalysts. This strategy effectively heterogenizes the catalyst, combining the high activity and selectivity of homogeneous catalysts with the operational simplicity of heterogeneous systems. oiccpress.com

Intermediate in Retrosynthetic Pathways for Complex Target Molecules

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. fiveable.medeanfrancispress.comlibretexts.org In this context, this compound is a valuable C₈ building block, recognized as a synthon for a cyclohexane ring bearing a gem-dimethyl group that has been functionalized at the methyl positions.

This compound is particularly useful for the synthesis of molecules containing spirocyclic junctions or seven- or eight-membered carbocycles and heterocycles. For example, a target molecule containing a 1,5-disubstituted cyclooctane (B165968) ring can be retrosynthetically disconnected via an intramolecular cyclization strategy. The key disconnection would reveal two nucleophilic centers and two electrophilic centers. This compound can serve as the dielectrophilic precursor in the forward synthesis.

Consider the synthesis of a spiro-heterocycle like 2,4-dioxa-9-azaspiro[5.7]tridecane. A possible retrosynthetic disconnection across the C-O bonds would lead to this compound and a diol-amine precursor. This highlights its utility in constructing complex ring systems that are otherwise challenging to synthesize. Its role as a precursor to 1,1-bis(hydroxymethyl)cyclopropane, an intermediate in the synthesis of the drug Montelukast, demonstrates the importance of analogous gem-disubstituted cycloalkane motifs in the synthesis of complex, high-value molecules.

Advanced Structural and Stereochemical Investigations

Conformational Analysis of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not a static, planar structure but a dynamic system that predominantly adopts a chair conformation to minimize ring strain. libretexts.org This section explores the preferred conformations and the influence of the geminal bis(bromomethyl) substituents on the ring's dynamic behavior.

Preferred Conformations and Chair Interconversions

The most stable conformation of cyclohexane is the chair form, which effectively eliminates angle strain by maintaining tetrahedral bond angles of approximately 109.5° and minimizes torsional strain by staggering all adjacent carbon-hydrogen bonds. libretexts.org Cyclohexane undergoes a rapid "ring flip" or chair interconversion at room temperature, where axial substituents become equatorial and vice versa. utexas.edu This process proceeds through higher-energy transition states, such as the half-chair and boat conformations. libretexts.orgutexas.edu The energy barrier for this interconversion is approximately 10 kcal/mol. utexas.edu

For a 1,1-disubstituted cyclohexane, such as 1,1-bis(bromomethyl)cyclohexane, the two chair conformations resulting from a ring flip are energetically equivalent. In either chair form, one bromomethyl group must occupy an axial position while the other occupies an equatorial position. libretexts.org

Influence of Geminal Bis(bromomethyl) Substitution on Ring Dynamics

In 1,1-disubstituted cyclohexanes, the presence of two substituents on the same carbon atom means that one group will always be axial and the other equatorial. libretexts.org The steric bulk of the substituent groups is a critical factor in determining the conformational equilibrium. Larger groups experience greater steric hindrance in the axial position due to 1,3-diaxial interactions with the axial hydrogens on carbons 3 and 5. youtube.com

Stereochemistry of Bromomethyl Groups

The stereochemical analysis of this compound extends beyond the conformation of the ring to include the rotational preferences of the exocyclic bromomethyl groups.

Rotameric Preferences and Energy Barriers

The rotation around the C1-C(bromomethyl) single bonds gives rise to different rotational isomers, or rotamers. The stability of these rotamers is influenced by steric interactions between the bromine atom, the other bromomethyl group, and the adjacent ring carbons. While specific experimental or computational studies on the rotational barriers of the bromomethyl groups in this compound were not found in the search results, studies on related systems, such as octakis(bromomethyl)naphthalene, indicate that significant energy barriers (e.g., 16.0 kcal/mol) can exist for the rotation of bromomethyl groups, which can be investigated using techniques like variable temperature NMR. nih.govrsc.org The preferred rotamers would seek to minimize steric clash between the bulky bromine atoms and the cyclohexane ring.

Diastereomeric and Enantiomeric Considerations in Reactions

Since this compound is achiral and does not have stereocenters, it does not exhibit enantiomerism or diastereomerism itself. mvpsvktcollege.ac.in However, reactions involving this compound can lead to the formation of chiral products. For instance, if a reaction differentiates between the two prochiral bromomethyl groups, a new stereocenter can be created. The stereochemical outcome of such reactions would depend on the reaction mechanism and the nature of the attacking reagent. In such cases, diastereomeric and/or enantiomeric products could be formed.

Spectroscopic and Diffraction Studies for Mechanistic and Structural Elucidation

A variety of analytical techniques are indispensable for confirming the structure of this compound and for studying the mechanisms of its reactions.

Spectroscopic and diffraction data provide definitive evidence for the molecular structure and connectivity.

| Technique | Information Provided |

| ¹³C NMR Spectroscopy | Provides information on the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the quaternary carbon (C1), the bromomethyl carbons, and the different carbons of the cyclohexane ring. nih.gov |

| ¹H NMR Spectroscopy | Reveals the chemical environment of the hydrogen atoms. The spectrum would show characteristic signals for the protons of the bromomethyl groups and the axial and equatorial protons of the cyclohexane ring. chemicalbook.com |

| Infrared (IR) Spectroscopy | Identifies the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H and C-Br stretching vibrations. nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. nih.gov |

| X-ray Diffraction | For crystalline samples, single-crystal X-ray diffraction can provide the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and conformational details of the cyclohexane ring and the bromomethyl substituents. nih.govbeilstein-journals.org Powder X-ray diffraction can be used to characterize bulk crystalline material. nih.gov |

These techniques, often used in combination, provide a comprehensive picture of the static and dynamic structural features of this compound. For instance, X-ray diffraction could definitively establish the chair conformation in the solid state and the precise bond angles and lengths, while NMR spectroscopy in solution provides insights into the conformational dynamics and the environment of the different nuclei. nih.govnih.govbeilstein-journals.org

Advanced NMR Techniques for Stereochemical Assignments

The flexible nature of the cyclohexane ring, which undergoes rapid chair-chair interconversion at room temperature, complicates straightforward stereochemical analysis by basic one-dimensional NMR. Advanced 2D NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and understanding the spatial relationships between atoms.

For a molecule like this compound, the geminal substitution pattern fixes one bromomethyl group in an axial position and the other in an equatorial position in any given chair conformation. libretexts.orglibretexts.org However, due to the ring flip, the axial and equatorial environments are averaged, leading to simplified spectra at room temperature. To resolve the individual stereochemical positions, low-temperature NMR studies would be required to slow down the conformational interchange, allowing for the observation of distinct signals for the axial and equatorial bromomethyl groups.

The following 2D NMR experiments would be crucial for a comprehensive stereochemical assignment:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the cyclohexane ring. It would help trace the connectivity from the methylene (B1212753) protons of the bromomethyl groups to the protons at C2 and C6 of the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each carbon atom of the cyclohexane ring and the bromomethyl groups based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying the quaternary carbon (C1) which has no attached protons. Correlations would be observed between the protons of the bromomethyl groups and C1, as well as between the C2/C6 protons and C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining through-space proximity of protons, providing critical information about the stereochemistry and conformation. In a low-temperature study where the chair conformations are "frozen," NOESY would show correlations between the axial bromomethyl protons and the axial protons at C3 and C5, a phenomenon known as 1,3-diaxial interaction. libretexts.org Conversely, the equatorial bromomethyl protons would show correlations with nearby equatorial and axial protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below for illustrative purposes. Actual values would need to be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) | Key HMBC Correlations (Hypothetical) | Key NOESY Correlations (Low Temp, Hypothetical) |

| C1 | - | ~40 | H on C2/C6, H on CH₂Br | - |

| C2, C6 | ~1.5 (axial & equatorial) | ~35 | C1, C3/C5, CH₂Br | Protons on C1, C3/C5, CH₂Br |

| C3, C5 | ~1.4 (axial & equatorial) | ~22 | C1, C2/C6, C4 | Protons on C2/C6, C4 |

| C4 | ~1.5 (axial & equatorial) | ~26 | C3/C5 | Protons on C3/C5 |

| CH₂Br | ~3.4 | ~45 | C1, C2/C6 | Protons on C2/C6 |

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, which define its exact conformation in the crystal lattice.

For 1,1-disubstituted cyclohexanes, the molecule adopts a chair conformation in the solid state. libretexts.orgresearchgate.net In the case of this compound, this would mean the cyclohexane ring is in a chair form, with one bromomethyl group occupying an axial position and the other an equatorial position. The analysis would precisely measure the C-C and C-Br bond lengths and the C-C-C bond angles within the ring, which might show slight distortions from an ideal cyclohexane chair due to steric strain imposed by the bulky bromomethyl groups.

The key findings from an X-ray crystallographic study would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule, which allows for the calculation of bond lengths and angles.

Conformational Details: The exact torsional angles of the cyclohexane ring, confirming the chair conformation. It would also reveal the rotational conformation (rotamer) of the C1-CH₂Br bonds.

Intermolecular Interactions: The analysis would also detail how the molecules pack together in the crystal, revealing any significant intermolecular forces such as halogen bonding or van der Waals interactions that stabilize the crystal structure.

A hypothetical data table summarizing potential crystallographic data for this compound is provided below. These values are illustrative and would need to be confirmed by experimental analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1200 |

| Z (molecules/unit cell) | 4 |

| C1-C2 Bond Length (Å) | 1.54 |

| C1-CH₂Br Bond Length (Å) | 1.55 |

| C-Br Bond Length (Å) | 1.95 |

| C2-C1-C6 Angle (°) | 111.0 |

| C1-C(CH₂Br)-Br Angle (°) | 112.0 |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, which governs its chemical behavior. epfl.chepfl.ch These methods solve the Schrödinger equation for a given molecular geometry to provide insights into energy, electron distribution, and bonding. epfl.ch

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov It is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost for a wide range of molecular systems. mdpi.com DFT calculates the total energy of a molecule based on its electron density, providing key data on the energies of stable molecular conformations and the transition states that connect them. jkps.or.kr

For 1,1-bis(bromomethyl)cyclohexane, DFT would be instrumental in determining the relative energies of its various conformers, primarily the chair and boat forms of the cyclohexane (B81311) ring. By optimizing the geometry of these structures, DFT can predict which conformation is the most stable (the global minimum on the potential energy surface) and the energy barriers for interconversion between them. For instance, studies on the parent cyclohexane molecule using DFT have accurately determined the energies of its chair, boat, and twist-boat conformations, as well as the transition states separating them. jkps.or.kr

Table 1: Illustrative DFT Energy Data for Cyclohexane Conformers This table presents representative data for the parent cyclohexane molecule to illustrate the type of information obtainable from DFT calculations.

| Conformer | Relative Energy (kcal/mol) | Point Group Symmetry |

|---|---|---|

| Chair | 0.0 | D3d |

| Twist-Boat | 5.5 | D2 |

| Boat (Transition State) | 6.4 | C2v |

| Half-Chair (Transition State) | 10.8 | C2 |

Data derived from conceptual understanding of DFT applications on cyclohexane systems. jkps.or.kr

Furthermore, DFT is crucial for mapping out reaction pathways by calculating the energies of transition states. mdpi.com For reactions involving this compound, such as nucleophilic substitution or cyclization, DFT can identify the transition state structures and their associated activation energies, providing deep insight into reaction kinetics.

Ab initio (from first principles) methods are a class of quantum chemistry calculations that rely solely on theoretical principles and physical constants, without including experimental data. epfl.ch These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to approach the exact solution of the Schrödinger equation. nih.gov

In the context of this compound, ab initio methods are particularly valuable for high-accuracy analysis of reaction pathways. For example, in studying a cyclization reaction where the two bromomethyl groups react intramolecularly, these methods can precisely model the bond-breaking and bond-forming processes. By calculating the energy profile along the reaction coordinate, researchers can obtain reliable activation energies and investigate the electronic changes that occur throughout the reaction. nih.gov While computationally more demanding than DFT, methods like Coupled Cluster are often considered the "gold standard" for accuracy in computational chemistry. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum methods focus on electronic structure, molecular mechanics and dynamics simulations offer a way to explore the conformational space and dynamic behavior of larger molecules over longer timescales.

Molecular Mechanics (MM) methods treat molecules as a collection of atoms held together by springs (bonds). The energy of a particular conformation is calculated using a force field, a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Force fields like MM3 (Molecular Mechanics 3) are well-suited for exploring the conformational energy landscape of flexible molecules like this compound. nih.gov The primary focus would be the conformation of the six-membered ring. The cyclohexane ring can exist in several conformations, most notably the stable chair form and the less stable boat and twist-boat forms. jkps.or.kr The presence of the two large bromomethyl groups on the same carbon atom introduces significant steric strain, which will influence the relative energies of these conformers.

MM3 calculations can efficiently compute the energies of thousands of possible conformations, mapping out the potential energy surface. This allows for the identification of low-energy conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility and preferred shapes.

Computational models can predict the reactivity and selectivity of this compound by analyzing its steric and electronic properties. The geminal bis(bromomethyl) substitution creates a unique chemical environment.

Steric Factors: The two bromomethyl groups are bulky. In reactions, their size can hinder the approach of a reactant to certain parts of the molecule, leading to regioselectivity. For instance, in an intermolecular nucleophilic substitution, the steric crowding around the carbon atom bearing the bromines might influence the reaction rate.

Electronic Factors: The bromine atoms are highly electronegative, creating a significant partial positive charge on the attached carbon atoms. This electronic effect makes them susceptible to nucleophilic attack. Computational methods like DFT can be used to calculate the molecular electrostatic potential (MEP), which visually maps the charge distribution and predicts sites of electrophilic or nucleophilic attack. mdpi.com

In intramolecular reactions, such as the formation of a spirocyclic compound, these models can predict the feasibility and preferred pathway of the cyclization by evaluating the strain energy of the resulting ring systems.

Theoretical Basis of the Gem-Disubstituent Effect

The presence of two non-hydrogen substituents on the same carbon atom, as in this compound, gives rise to the gem-disubstituent effect (also known as the Thorpe-Ingold effect). researchgate.netucla.edu This effect often leads to a significant acceleration of intramolecular cyclization reactions compared to analogous monosubstituted compounds. Several theoretical models have been proposed to explain this phenomenon.

Table 2: Theoretical Explanations for the Gem-Disubstituent Effect

| Theory | Core Principle | Application to this compound |

|---|---|---|

| Angle Compression (Thorpe-Ingold Effect) | The steric repulsion between the geminal substituents compresses the internal bond angle (C-C-C) at the substituted carbon. This brings the reactive ends of the molecule closer together, increasing the probability of cyclization. ucla.edu | The two bromomethyl groups would repel each other, decreasing the angle within the cyclohexane ring at C1 and favoring a conformation that facilitates intramolecular reaction between the two side chains. |

| Reactive Rotamer Effect | The presence of bulky geminal groups restricts bond rotation in the open-chain form, increasing the population of conformers that are already close to the geometry of the transition state for cyclization. ucla.edu | The bulky bromomethyl groups would limit free rotation, pre-organizing the molecule into a shape conducive to ring formation, thus lowering the entropic barrier to reaction. |

| Stabilization of the Product | In some cases, the gem-disubstituent group can relieve strain in the resulting cyclic product, making the reaction more thermodynamically favorable. | The formation of a spirocyclic ring system from this compound might be thermodynamically favored due to the relief of steric interactions present in the acyclic precursor. |

Understanding Rate Enhancements in Cyclization Reactions

The cyclization of this compound is a key reaction, and its rate is notably influenced by the gem-disubstitution on the cyclohexane ring. This phenomenon is a classic example of the Thorpe-Ingold effect, or gem-dialkyl effect, which describes the acceleration of ring-closure reactions due to the presence of geminal substituents. wikipedia.orgresearchgate.net

Originally, the Thorpe-Ingold effect was attributed to steric factors. The theory proposed that the presence of two substituents on the same carbon atom of a chain compresses the internal bond angle, thereby bringing the reactive termini closer together and increasing the probability of cyclization. wikipedia.orgillinois.edu This kinetic effect is believed to accelerate the reaction. wikipedia.org

More recent computational studies have provided a more nuanced understanding of this effect, suggesting that it is not solely due to angle compression. comporgchem.comresearchgate.netnih.gov Computational models, including ab initio MP2 and CBS-Q calculations, have revealed that in the gas phase, there is little intrinsic difference in reactivity with increasing substitution. comporgchem.comnih.gov This indicates that the significant rate enhancements observed experimentally are largely a solvent effect. comporgchem.comnih.gov

Computational analyses, such as those employing mixed quantum and statistical mechanics (MC/FEP) simulations, have demonstrated that increased alkyl substitution hinders the solvation of the nucleophilic reacting center. researchgate.netnih.gov This desolvation of the reactant state leads to a lower activation barrier for the intramolecular reaction in solution, thus accelerating the cyclization rate. comporgchem.comnih.gov For instance, computational studies on the cyclization of 2-chloroethoxides showed a dramatic rate increase with gem-dimethyl substitution when solvent effects were included in the calculations. comporgchem.com While the relative rates were modest in the gas phase, they increased significantly in simulated aqueous solution, aligning with experimental observations. comporgchem.com

Table 1: Factors Contributing to Rate Enhancement in Cyclization

| Contributing Factor | Theoretical Basis | Computational Evidence |

| Angle Compression | Increased steric bulk from geminal substituents decreases the internal bond angle, bringing reactive ends closer. wikipedia.org | Early hypothesis, now considered a partial explanation. illinois.edu |

| Thermodynamic Stability | Increased substitution can lead to a decrease in ring strain energy in the cyclized product. wikipedia.org | In silico calculations show a decrease in strain energy with gem-dimethyl substitution on cyclobutane. wikipedia.org |

| Solvent Effects | Steric hindrance to solvation of the reacting groups in the acyclic precursor reduces the activation energy for cyclization in solution. comporgchem.comnih.gov | Ab initio and MC/FEP simulations show significant rate acceleration in solution compared to the gas phase. comporgchem.comnih.gov |

| Conformational Effects | Geminal substituents favor coiled or folded ground-state conformations, reducing the entropic barrier to cyclization. nih.gov | The "reactive-rotamer" hypothesis suggests an increased population of conformations amenable to reaction. nih.gov |

Implications for Reaction Design and Optimization

The theoretical understanding of the rate enhancements in the cyclization of gem-disubstituted compounds like this compound has significant implications for the design and optimization of chemical reactions. By leveraging the Thorpe-Ingold effect, chemists can strategically design molecules to favor intramolecular reactions and improve the efficiency of synthetic routes.

One of the key takeaways for reaction design is the ability to promote the formation of strained ring systems. The formation of small rings, such as three- and four-membered rings, is often enthalpically unfavorable. The introduction of gem-dialkyl groups can help to overcome this barrier and increase the rate and yield of these cyclizations. researchgate.net This principle has been applied to the synthesis of various strained cyclic and spirocyclic compounds.

Furthermore, the understanding that solvent plays a crucial role allows for the optimization of reaction conditions. The choice of solvent can be tailored to maximize the rate enhancement by considering its interaction with the starting material. Solvents that poorly solvate the open-chain form relative to the transition state for cyclization would be expected to accelerate the reaction.

For the synthesis of complex molecules, the gem-disubstituent effect can be a powerful tool. It not only accelerates reaction rates but can also influence the regioselectivity and stereoselectivity of certain reactions. In the synthesis of natural products, where the construction of quaternary carbon centers is often a challenge, utilizing precursors with gem-dialkyl groups can be highly advantageous. nih.gov

The insights from computational studies also guide the design of new catalysts and reagents. For example, in supramolecular catalysis, ligands incorporating gem-dialkyl groups have been shown to enhance catalytic efficiency by exploiting the Thorpe-Ingold effect. wikipedia.org

Emerging Research Directions and Future Prospects

Innovations in Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis and functionalization of halogenated compounds. sphinxsai.combeilstein-journals.org For a molecule like 1,1-bis(bromomethyl)cyclohexane, this involves developing more environmentally benign synthetic routes and cleaner methods for its subsequent chemical transformations.

Current research focuses on several key areas:

Alternative Solvents: Moving away from traditional, often toxic, chlorinated solvents towards greener alternatives like water, ionic liquids, or supercritical fluids. ejcmpr.com The use of designer surfactants can facilitate organic reactions in water, a significant challenge due to the poor solubility of many organic substrates. umsystem.edu

Catalytic Innovations: Developing highly efficient and recyclable catalysts to minimize waste. beilstein-journals.org This includes exploring heterogeneous catalysts that can be easily separated from the reaction mixture and reused, a key strategy in sustainable chemistry. researchgate.net Electrocatalytic methods are also being explored for the synthesis of gem-dihalides, offering a novel and environmentally friendly approach in aqueous solutions. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This reduces the generation of byproducts and waste.

| Green Chemistry Principle | Application to this compound Synthesis & Functionalization |

| Prevention | Designing syntheses to avoid waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of atoms from reagents into the final products. |

| Less Hazardous Synthesis | Using and generating substances with minimal toxicity. ejcmpr.com |

| Safer Solvents & Auxiliaries | Eliminating or replacing hazardous solvents with greener alternatives. mdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. dcatvci.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. sphinxsai.com |

| Catalysis | Employing catalytic reagents over stoichiometric ones to increase efficiency. beilstein-journals.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, scalability, and process control. thieme.de The integration of this compound chemistry with these automated platforms is a promising area of research.

The benefits of this integration include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with highly reactive intermediates or exothermic reactions.

Precise Control: Temperature, pressure, and reaction time can be precisely controlled, leading to higher yields and purities.

Automation and High-Throughput Synthesis: Automated flow systems can be used to rapidly synthesize libraries of compounds by systematically varying reagents and conditions. chimia.chbeilstein-journals.org This is particularly relevant for a bifunctional building block like this compound, which can be reacted with a variety of nucleophiles to generate a diverse set of products. unimi.it

Access to Novel Reactivity: The unique conditions achievable in flow reactors can enable chemical transformations that are difficult or impossible to perform under standard batch conditions. nih.gov

Development of Novel Catalytic Transformations Mediated by this compound Derivatives

Derivatives of this compound are being explored for their potential to mediate or catalyze novel chemical transformations. By reacting the two bromomethyl groups with appropriate functionalities, new ligands for metal catalysts or even purely organic catalysts can be created.

A key application lies in the synthesis of spirocyclic compounds. nih.govbeilstein-journals.org The gem-disubstituted nature of the cyclohexane (B81311) ring is ideal for creating the spiro center, a structural motif found in many biologically active molecules and advanced materials. mdpi.com For example, derivatives of this compound could serve as precursors to unique bis-Lewis acids or ligands for asymmetric catalysis.

| Derivative Type | Potential Catalytic Application |

| Bis-phosphine Ligands | Transition metal-catalyzed cross-coupling reactions. |

| Bis-amine/Bis-alcohol Ligands | Asymmetric synthesis, organocatalysis. |

| Spirocyclic Lewis Acids | Catalysis of Diels-Alder or other cycloaddition reactions. elsevierpure.com |